3-Methylbenzo[d]isoxazole-5-carboxylic acid
Description
Significance of Benzo[d]isoxazole Derivatives in Advanced Chemical Research
The benzo[d]isoxazole scaffold, a bicyclic aromatic structure formed by the fusion of a benzene (B151609) ring and an isoxazole (B147169) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.org This designation stems from its presence in a wide array of biologically active compounds that span numerous therapeutic areas. researchgate.netnih.gov Functionalized benzo[d]isoxazole derivatives are key components in a variety of pharmaceutical drugs, underscoring their importance in drug discovery and development. wikipedia.org
The versatility of the benzo[d]isoxazole core allows it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netnih.gov Research has extensively documented the efficacy of these derivatives as antipsychotic, anticonvulsant, antimicrobial, anti-inflammatory, analgesic, and anticancer agents. nih.govacs.org This wide range of activity has cemented the benzo[d]isoxazole moiety as a critical building block for the development of novel therapeutic agents. nih.gov
Prominent examples of drugs featuring this scaffold include Risperidone and Paliperidone, which are used as antipsychotics, and Zonisamide, an anticonvulsant used for epilepsy. researchgate.netwikipedia.orgchim.it The clinical success of these drugs continues to fuel research into new derivatives with improved efficacy and novel applications. nih.gov
| Pharmacological Activity | Therapeutic Area | Reference |
|---|---|---|
| Antipsychotic | Psychiatry | nih.govacs.org |
| Anticonvulsant | Neurology | nih.govchim.it |
| Antimicrobial | Infectious Diseases | nih.govacs.org |
| Anti-inflammatory | Immunology/Rheumatology | nih.gov |
| Analgesic | Pain Management | nih.gov |
| Anticancer | Oncology | nih.govacs.org |
| Anti-HIV | Virology | nih.gov |
| Antidiabetic | Endocrinology | nih.gov |
| Acetylcholinesterase Inhibition | Neurology (e.g., Alzheimer's) | researchgate.netniscpr.res.in |
Overview of the Research Context for 3-Methylbenzo[d]isoxazole-5-carboxylic acid
While direct and extensive research on this compound is not widely published, its significance can be understood by examining the research context of closely related benzo[d]isoxazole carboxylic acids. These molecules often serve as crucial intermediates in the synthesis of more complex, biologically active compounds.
A notable area of research involves the use of benzo[d]isoxazole derivatives as inhibitors of Hypoxia-Inducible Factor (HIF)-1α. nih.gov HIF-1α is a transcription factor that plays a significant role in tumor development and metastasis, making it a key target in oncology research. nih.gov In one study, a series of 26 benzo[d]isoxazole derivatives were designed and synthesized to act as HIF-1α transcription inhibitors. nih.gov The key structural precursor for these compounds was benzo[d]isoxazole-3-carboxylic acid. This highlights the role of the carboxylic acid functional group on the benzo[d]isoxazole core as a synthetic handle for creating libraries of potential therapeutic agents. The resulting compounds from this research showed potent inhibitory activity, with some derivatives exhibiting IC50 values as low as 24 nM in cell-based assays. nih.gov
This line of research demonstrates that benzo[d]isoxazole carboxylic acids, including substituted variants like this compound, are valuable building blocks. Their structural simplicity and the convenience of their synthesis make them promising starting materials for developing agents that could be used in cancer treatment and to reduce therapy resistance. nih.gov
Historical Trajectory and Evolution of Benzo[d]isoxazole Chemistry
The synthesis of the benzo[d]isoxazole core has evolved significantly over time, with chemists developing increasingly efficient and versatile methods.
Traditional Synthetic Approaches: Classical methods for constructing the benzo[d]isoxazole ring system have been in use for decades and often rely on intramolecular cyclization reactions. chim.it Two of the most common traditional strategies involve:
C–O Bond Formation: This approach typically starts with an o-substituted aryl oxime and proceeds via cyclization under basic conditions. chim.it
N–O Bond Formation: This pathway uses o-hydroxyaryl oximes or imines as starting materials. The reaction involves the formal dehydration and subsequent cyclization to form the N–O bond of the isoxazole ring. chim.it A simple preparation of the parent benzisoxazole involves the reaction of salicylaldehyde (B1680747) with hydroxylamine-O-sulfonic acid. wikipedia.org
A potential side reaction in some of these pathways is the Kemp elimination, where the weak N-O bond is cleaved by a strong base, leading to the formation of a 2-hydroxybenzonitrile (B42573) species as a byproduct. wikipedia.orgchim.it
Modern Synthetic Methods: The development of modern organic chemistry has introduced new and more sophisticated approaches to benzo[d]isoxazole synthesis. These methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways to substituted derivatives. chim.itorganic-chemistry.org
[3+2] Cycloaddition: One advanced method involves the [3+2] cycloaddition of in situ generated arynes and nitrile oxides. This strategy allows for a direct and versatile route to functionalized benzo[d]isoxazoles under mild conditions. acs.orgorganic-chemistry.org
Palladium-Catalyzed C–H Activation: More recently, transition-metal catalysis has been employed. For instance, a palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes has been reported. researchgate.net This method activates C-H bonds ortho to the phenol-derived O-N bond, enabling the simultaneous construction of C-C and C=N bonds. researchgate.net
This evolution from classical cyclization reactions to modern catalytic strategies reflects the ongoing efforts to refine the synthesis of this important heterocyclic scaffold, facilitating its application in drug discovery and materials science. chim.it
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,2-benzoxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-7-4-6(9(11)12)2-3-8(7)13-10-5/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCJSANSFSOSQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Methylbenzo D Isoxazole 5 Carboxylic Acid
Strategic Approaches to Benzo[d]isoxazole Ring System Construction
Nitrile Oxide 1,3-Dipolar Cycloaddition Reactions in Benzo[d]isoxazole Synthesis
The 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile is a powerful and widely used method for constructing the isoxazole (B147169) ring. chem-station.commdpi.com In the context of benzo[d]isoxazole synthesis, this typically involves the reaction of an in situ generated nitrile oxide with a benzyne (B1209423) derivative. nih.gov
Nitrile oxides are highly reactive intermediates and are generally not isolated. They can be generated from various precursors, with common methods including:
Dehydrohalogenation of hydroximoyl chlorides: A base is used to eliminate hydrogen chloride.
Oxidation of aldoximes: Mild oxidizing agents can convert aldoximes to nitrile oxides. nih.gov
Dehydration of nitroalkanes: This method is also frequently employed to generate the nitrile oxide intermediate. nih.gov
Once generated, the nitrile oxide can undergo a [3+2] cycloaddition with benzyne, which is also a highly reactive intermediate generated in situ. A common method for benzyne generation is the fluoride (B91410) ion treatment of o-(trimethylsilyl)aryl triflates. nih.gov This approach allows for the formation of both the C-C and C-O bonds of the isoxazole ring in a single step under mild conditions. nih.gov The reaction's scope is quite general, enabling the synthesis of a variety of functionalized benzo[d]isoxazoles. nih.gov
Intramolecular nitrile oxide cycloaddition (INOC) is another elegant strategy, where the nitrile oxide and the dipolarophile (an alkene or alkyne) are part of the same molecule. nih.govmdpi.comresearchgate.net This method is highly efficient for constructing fused ring systems as it simultaneously forms two rings. mdpi.com
Condensation and Intramolecular Cyclization Pathways to Benzo[d]isoxazoles
Intramolecular cyclization represents a primary alternative to cycloaddition for forming the benzo[d]isoxazole scaffold. These methods typically start with a benzene (B151609) ring that already possesses ortho-substituted functional groups poised for ring closure.
A prevalent pathway involves the cyclization of o-hydroxyaryl oximes. chim.it The synthesis begins with an o-hydroxyaryl ketone or aldehyde. This starting material is then reacted with hydroxylamine (B1172632) or its salts to form the corresponding oxime. The subsequent step is the crucial intramolecular cyclization, which involves the formation of the N-O bond. This is typically achieved by converting the oxime's hydroxyl group into a good leaving group, which facilitates nucleophilic attack by the phenolic oxygen. chim.it Various reagents can be used to promote this dehydration and cyclization step.
Another approach is the thermal cyclization of derivatives like 4-halo-2-hydroxybenzophenone oximes, which can yield halogenated benzo[d]isoxazoles. niscpr.res.in These condensation and cyclization strategies are advantageous because the starting materials, such as substituted salicylaldehydes or salicylic (B10762653) acids, are often commercially available or readily prepared. chim.it This allows for precise control over the substitution pattern on the benzene ring from the outset of the synthesis.
Regioselective Functionalization for Carboxylic Acid Moiety Introduction at the C-5 Position
Introducing the carboxylic acid group at the C-5 position of the 3-methylbenzo[d]isoxazole (B15219) ring requires careful regiochemical control. This can be accomplished either by functionalizing a pre-formed benzo[d]isoxazole ring or, more commonly, by using a starting material that already contains the desired carboxyl group or a precursor to it.
Direct functionalization of the benzo[d]isoxazole ring at a specific position can be challenging. However, modern cross-coupling reactions and C-H activation strategies are emerging as powerful tools for the late-stage functionalization of heterocyclic cores. While specific protocols for C-5 carboxylation of 3-methylbenzo[d]isoxazole are not widely reported, analogous regioselective functionalizations on related systems, such as the C-5 sulfenylation of imidazo[2,1-b]thiazoles, demonstrate the potential of these methods. nih.gov
A more established and predictable strategy is to incorporate the carboxylic acid functionality into the aromatic precursor before the cyclization to form the isoxazole ring. For instance, starting with a derivative of 4-hydroxytoluene, one could perform a Friedel-Crafts acylation to introduce an acetyl group at the 3-position, followed by oxidation of the toluene (B28343) methyl group at the para position (destined to become C-5) to a carboxylic acid. This would yield a key intermediate like 3-acetyl-4-hydroxybenzoic acid. This precursor contains all the necessary components arranged with the correct regiochemistry for subsequent cyclization.
Alternatively, the carboxylic acid can be generated from its ester form. Many synthetic routes produce a C-5 carboxylate ester, which can then be hydrolyzed to the carboxylic acid in a final step. chemicalbook.comgoogle.comnih.gov This is a common and high-yielding transformation, typically achieved by treating the ester with a base like sodium hydroxide, followed by acidification. chemicalbook.com
Multi-Step Synthesis Design and Implementation for 3-Methylbenzo[d]isoxazole-5-carboxylic acid
A plausible and efficient multi-step synthesis for this compound can be designed by integrating the strategies discussed above. A common approach begins with a commercially available, appropriately substituted benzene derivative.
One potential synthetic route is outlined below:
Preparation of the Key Intermediate: The synthesis can commence from 4-hydroxy-3-methylbenzoic acid. The first step is the introduction of an acetyl group at the C-2 position (ortho to the hydroxyl group). This can be achieved through a regioselective acylation reaction, such as a Fries rearrangement of the corresponding acetate (B1210297) ester or a direct Friedel-Crafts acylation, to yield 2-acetyl-4-hydroxy-3-methylbenzoic acid.
Oxime Formation: The ketone functional group of the acetylated intermediate is then converted into an oxime. This is a standard condensation reaction carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine).
Intramolecular Cyclization: The resulting 2-(1-(hydroxyimino)ethyl)-4-hydroxy-3-methylbenzoic acid is then subjected to cyclization conditions. This involves dehydration, which can be promoted by reagents like acetic anhydride (B1165640) or polyphosphoric acid, leading to the formation of the N-O bond and constructing the fused this compound ring system.
An alternative approach involves building the isoxazole ring first and then introducing the carboxylic acid. However, controlling the regioselectivity of carboxylation on the pre-formed heterocycle is often more difficult. Therefore, installing the carboxyl group on the benzene precursor prior to cyclization is generally the preferred strategy for ensuring the desired C-5 substitution pattern.
Innovations in Catalysis and Sustainable Synthetic Practices for Benzo[d]isoxazole Derivatives
Recent advancements in synthetic chemistry have emphasized the development of more sustainable and efficient catalytic systems for the synthesis of heterocyclic compounds, including benzo[d]isoxazole derivatives.
Catalytic Innovations:
Metal Catalysis: Transition metals like palladium, copper, and zirconium have been employed to catalyze key steps in benzo[d]isoxazole synthesis. For example, ZrCl₄ has been used as a catalyst in the dehydration of nitroalkanes for subsequent intramolecular nitrile oxide cycloadditions. chim.itnih.gov Copper catalysts are effective in promoting cycloadditions of nitrile oxides with terminal alkynes, although this often leads to 3,5-disubstituted isoxazoles. beilstein-journals.org
Hypervalent Iodine Reagents: These reagents have emerged as environmentally benign and efficient promoters for intramolecular oxidative cycloadditions of aldoximes, providing a reliable method for synthesizing fused isoxazoles. mdpi.com
Organocatalysis: The use of small organic molecules as catalysts is a growing area. For instance, amine-functionalized cellulose (B213188) has been used as a recyclable catalyst for the synthesis of isoxazol-5-one derivatives in water. mdpi.com
Sustainable Practices:
Green Solvents: There is a significant shift towards using environmentally friendly solvents. Reactions have been successfully carried out in sustainable solvents like water, ethanol (B145695), or glycerol, reducing the reliance on volatile and toxic organic solvents. mdpi.comnih.govdntb.gov.ua
Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate reactions, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govresearchgate.net
Catalyst-Free Conditions: In some cases, synthetic protocols have been developed that proceed efficiently without any catalyst, for example, under microwave conditions in aqueous media. nih.govresearchgate.netexlibrisgroup.com These methods are highly desirable as they simplify product purification and reduce waste from catalyst removal.
These innovations contribute to making the synthesis of benzo[d]isoxazole derivatives more economical, safer, and environmentally responsible.
Optimization of Reaction Parameters and Reaction Efficiency in Benzo[d]isoxazole Carboxylic Acid Synthesis
Optimizing reaction parameters is critical for maximizing the yield and purity of this compound while minimizing side reactions and reaction times. Several key parameters are typically adjusted during the development of a synthetic protocol.
Temperature: The temperature can have a profound effect on reaction rates and selectivity. For instance, in nitrile oxide cycloadditions, controlling the temperature is crucial to manage the rate of formation of the reactive intermediates and suppress side reactions like the dimerization of the nitrile oxide. nih.gov Similarly, intramolecular cyclization reactions often require specific temperature ranges to proceed efficiently without causing decomposition. nih.gov
Choice of Base/Catalyst: In reactions involving base-promoted steps, such as the dehydrohalogenation of hydroximoyl chlorides, the choice and amount of base (e.g., cesium fluoride, DBU) are critical. nih.govnih.gov The catalyst loading in catalyzed reactions is also optimized to ensure high conversion without leading to unwanted byproducts.
Solvent: The polarity and nature of the solvent can influence reaction rates and the solubility of reactants and intermediates. The move towards green solvents like water or ethanol also requires careful optimization to ensure reaction efficiency. mdpi.com
Reagent Stoichiometry: Adjusting the ratio of reactants is a common optimization strategy. For example, in [3+2] cycloadditions involving unstable intermediates like benzyne, using an excess of one precursor can significantly improve the yield of the desired product by favoring the cycloaddition over competing side reactions. nih.gov
A summary of optimization studies for a generic bicyclic isoxazole synthesis via intramolecular cycloaddition is presented in the table below, illustrating the impact of various parameters.
Table adapted from optimization studies on bicyclic isoxazole synthesis. nih.gov
Through systematic optimization of these parameters, synthetic routes can be refined to become highly efficient, scalable, and robust for the production of this compound.
Table of Mentioned Chemical Compounds
Elucidation of Chemical Reactivity and Derivatization Pathways of 3 Methylbenzo D Isoxazole 5 Carboxylic Acid
Transformations Involving the Carboxylic Acid Functional Group
The carboxylic acid moiety at the 5-position of the benzo[d]isoxazole ring is a focal point for a variety of chemical modifications, including esterification, amidation, and hydrazinolysis. These reactions allow for the introduction of diverse functional groups and the synthesis of a wide array of derivatives.
Esterification Reactions of 3-Methylbenzo[d]isoxazole-5-carboxylic acid
The conversion of this compound to its corresponding esters is a fundamental transformation that enhances its utility in organic synthesis and medicinal chemistry. Standard esterification methods are applicable, with the choice of reagent and conditions depending on the desired ester and the scale of the reaction.
One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This method is effective for the synthesis of simple alkyl esters.
For more sensitive substrates or when milder conditions are required, coupling agents can be employed. The Steglich esterification, for instance, utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in conjunction with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This reaction proceeds under mild conditions and is tolerant of a wide range of functional groups. The general mechanism involves the activation of the carboxylic acid by the carbodiimide to form an O-acylisourea intermediate, which is then attacked by the alcohol to yield the ester.
Another mild and efficient method for esterification is the use of diazoalkanes, such as diazomethane, for the preparation of methyl esters. This reaction is rapid and clean, but the toxicity and explosive nature of diazoalkanes necessitate careful handling.
Table 1: Representative Esterification Methods for Carboxylic Acids
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux | Inexpensive reagents | Harsh conditions, not suitable for sensitive substrates |
| Steglich Esterification | Alcohol, DCC/DIC, DMAP | Room temperature | Mild conditions, high yields | Byproduct (dicyclohexylurea) can be difficult to remove |
Amidation and Peptide Coupling Reactions
The formation of amides from this compound is a crucial reaction for the synthesis of biologically active molecules, including potential therapeutic agents. This transformation is typically achieved by reacting the carboxylic acid with a primary or secondary amine. Direct reaction is often slow and requires high temperatures; therefore, coupling agents are widely used to facilitate the reaction under milder conditions.
A variety of peptide coupling reagents can be employed for the synthesis of amides. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium/aminium salts.
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are frequently used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization in chiral substrates, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. youtube.com
Phosphonium Reagents: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are effective coupling agents that generate activated OBt esters. simsonpharma.com
Uronium/Aminium Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and widely used in both solution-phase and solid-phase peptide synthesis. simsonpharma.comchemistrytalk.org These reagents react rapidly and are known to minimize racemization. chemistrytalk.org
A specific example of isoxazole-carboxamide synthesis involves the use of EDCI and DMAP as activating agents. chegg.com The carboxylic acid is first activated by EDCI in the presence of DMAP, followed by the addition of the amine to yield the corresponding amide. chegg.com
Table 2: Common Coupling Reagents for Amidation
| Reagent Class | Examples | Additives (optional) | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, EDCI | HOBt, HOAt | Widely used, cost-effective |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency |
Hydrazinolysis and Related Reactions
Hydrazinolysis of esters derived from this compound provides a direct route to the corresponding acid hydrazides. These hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, and are also investigated for their biological activities. nih.govacs.org
The reaction typically involves refluxing the ester with hydrazine hydrate in a suitable solvent, such as ethanol (B145695). For instance, ethyl 5-methyl-3-isoxazole carboxylate has been successfully converted to 5-methyl-3-isoxazole carboxylic acid hydrazide by treatment with hydrazine hydrate. quora.com The reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the alkoxy group of the ester.
The resulting 3-methylbenzo[d]isoxazole-5-carbohydrazide can be further derivatized by reaction with aldehydes or ketones to form hydrazones, which can then be subjected to reduction or cyclization reactions to generate a diverse range of compounds. quora.com
Reactions of the Benzo[d]isoxazole Heterocyclic Nucleus
The fused benzo[d]isoxazole ring system possesses its own distinct reactivity, which can be exploited for further functionalization of the molecule. Key reactions include electrophilic substitution on the benzene (B151609) ring and selective opening of the isoxazole (B147169) ring.
Electrophilic Aromatic Substitution on the Benzene Ring of Benzo[d]isoxazoles
Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, allow for the introduction of substituents onto the benzene portion of the benzo[d]isoxazole ring. The position of substitution is governed by the directing effects of the substituents already present on the ring.
In the case of this compound, there are two main directing groups to consider: the fused isoxazole ring and the carboxylic acid group.
Carboxylic Acid Group: The carboxylic acid group is a deactivating, meta-directing group. reddit.com It withdraws electron density from the benzene ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. reddit.com The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position (relative to the carboxylic acid). reddit.com
Considering the powerful deactivating and meta-directing nature of the carboxylic acid group at the 5-position, electrophilic substitution on the benzene ring of this compound is expected to be challenging and to occur at the positions meta to the carboxyl group, which are the 4- and 6-positions. However, the 4-position is part of the isoxazole ring. Therefore, substitution is most likely to occur at the 6-position. It is important to note that harsh reaction conditions may be required due to the deactivating nature of the carboxylic acid group. Friedel-Crafts reactions, in particular, often fail with strongly deactivated aromatic rings. elsevierpure.com
Halogenation of isoxazole rings can be achieved using N-halosuccinimides (NBS, NCS, NIS), sometimes requiring an acid catalyst. wikipedia.org This suggests that direct halogenation of the benzo[d]isoxazole system might be feasible under appropriate conditions.
Selective Ring-Opening Reactions of the N-O Bond in Benzo[d]isoxazoles
The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opened products. This reactivity provides a pathway to synthesize substituted aromatic compounds that might be difficult to access through other routes.
Reductive cleavage is a common method for opening the isoxazole ring. Catalytic hydrogenation is a prominent technique for this transformation. For instance, 3-substituted benzisoxazoles can be reduced with hydrogen gas in the presence of a chiral ruthenium catalyst. reddit.comchemicalbook.com This reaction proceeds via reductive cleavage of the N-O bond to form an imine intermediate, which is then further reduced to an amine. reddit.comchemicalbook.com The presence of an acylating agent during the reaction can trap the resulting amine as an amide or carbamate. reddit.comchemicalbook.com
Other reducing agents can also effect the cleavage of the N-O bond. These include reagents like samarium diiodide (SmI₂), molybdenum hexacarbonyl (Mo(CO)₆), and Raney nickel, often in the presence of other reagents like aluminum chloride. elsevierpure.comwikipedia.org The choice of reducing agent can influence the final product, with some methods yielding β-amino enones or β-hydroxy ketones from isoxazolines. wikipedia.org
Base-promoted ring-opening has also been observed in certain benzo[d]isoxazole derivatives, particularly those with electron-withdrawing groups, which can lead to rearrangement products. Additionally, electrophilic agents can induce ring-opening. For example, treatment of isoxazoles with an electrophilic fluorinating agent can lead to a ring-opening fluorination, yielding tertiary fluorinated carbonyl compounds.
Table 3: Methods for N-O Bond Cleavage in Isoxazoles/Benzisoxazoles
| Method | Reagents | Product Type |
|---|---|---|
| Catalytic Hydrogenation | H₂, Ru-catalyst | o-Hydroxybenzylamines |
| Chemical Reduction | SmI₂, Mo(CO)₆, Raney Ni/AlCl₃ | β-Amino enones, β-Hydroxy ketones |
| Electrophilic Ring-Opening | Electrophilic Fluorinating Agent | Fluorinated Carbonyl Compounds |
Reduction and Oxidation Chemistry of Benzo[d]isoxazole Derivatives
The chemical reactivity of the this compound core is largely dictated by the isoxazole ring and the appended methyl and carboxylic acid groups. Understanding the reduction and oxidation pathways of this molecule is crucial for its synthetic manipulation.
Reduction Chemistry:
The benzo[d]isoxazole ring system is susceptible to reductive cleavage, particularly at the weak N-O bond. A prominent method for this transformation is catalytic hydrogenation. Studies on various 3-substituted benzisoxazoles have shown that ruthenium catalysts can effectively mediate the reductive cleavage of the N-O bond. nih.gov This process, when carried out in the presence of an acylating agent, yields α-substituted o-hydroxybenzylamines. nih.gov While specific studies on this compound are not extensively detailed in the available literature, the general reactivity pattern of 3-substituted benzisoxazoles suggests a similar outcome.
The presence of the carboxylic acid group at the 5-position introduces a second potential site for reduction. Catalytic hydrogenation of benzoic acid derivatives can lead to the reduction of either the aromatic ring or the carboxylic acid group, depending on the catalyst and reaction conditions. researchgate.netcabidigitallibrary.org For instance, ruthenium-on-carbon (Ru/C) can hydrogenate both the aromatic ring and the carboxylic group, whereas palladium-on-carbon (Pd/C) is more selective for the aromatic ring. researchgate.net Therefore, the selective reduction of the benzisoxazole ring in the presence of the carboxylic acid would require careful selection of the catalytic system to avoid concomitant reduction of the carboxyl group.
A summary of potential reductive transformations is presented in Table 1.
Table 1: Potential Reductive Pathways for this compound Derivatives
| Starting Material | Reagents and Conditions | Major Product | Notes |
| 3-Substituted Benzisoxazole | H₂, Chiral Ruthenium Catalyst, Acylating Agent | α-Substituted o-hydroxybenzylamine | General reaction for 3-substituted benzisoxazoles. nih.gov |
| Benzoic Acid | H₂, 5% Ru/C, 1,4-dioxane/water | Cyclohexane carboxylic acid and Cyclohexyl methanol | Demonstrates potential for both ring and carboxyl group reduction. researchgate.netcabidigitallibrary.org |
| Benzoic Acid | H₂, 5% Pd/C | Cyclohexane carboxylic acid | Shows selectivity for ring hydrogenation over carboxyl group reduction. researchgate.net |
Oxidation Chemistry:
The primary site for oxidation on the this compound molecule, apart from potential degradation of the heterocyclic ring under harsh conditions, is the methyl group at the 3-position. The benzylic-like position of this methyl group makes it susceptible to oxidation to an aldehyde (3-formylbenzo[d]isoxazole-5-carboxylic acid) or a carboxylic acid (benzo[d]isoxazole-3,5-dicarboxylic acid).
A common reagent for the oxidation of activated methyl groups is selenium dioxide (SeO₂). adichemistry.com This reagent is known to oxidize α-methylene groups adjacent to carbonyls and benzylic methyl groups. adichemistry.com The oxidation of a methyl group to a carboxylic acid can also be achieved using a combination of nitrogen oxides and selenium dioxide. researchgate.net The application of these methods to this compound would provide valuable derivatives for further functionalization.
Table 2 outlines potential oxidative transformations.
Table 2: Potential Oxidative Pathways for the 3-Methyl Group of this compound
| Starting Material | Reagents and Conditions | Major Product | Notes |
| 3-Methyl Aromatic Heterocycle | SeO₂ | 3-Formyl Aromatic Heterocycle | General reaction for the oxidation of activated methyl groups. adichemistry.com |
| Alkylpyridine/Alkylnaphthalene | O₂, Nitrogen Oxides, SeO₂ | Corresponding Carboxylic Acid | Demonstrates oxidation of a benzylic methyl group to a carboxylic acid. researchgate.net |
Rational Design of Derivatization Strategies for Chemical Library Generation
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net This makes it an excellent starting point for the generation of chemical libraries for high-throughput screening. A rational design of such libraries would involve the systematic modification of the key functional groups: the carboxylic acid at the 5-position and the methyl group at the 3-position. This approach falls under the principles of Diversity-Oriented Synthesis (DOS), which aims to create structurally diverse small molecules to explore a wide range of chemical space. nih.govcam.ac.ukcam.ac.uk
Derivatization of the 5-Carboxylic Acid:
The carboxylic acid group is a versatile handle for derivatization, with amide bond formation being one of the most common and robust reactions in library synthesis. nih.gov A large and diverse library of amides can be readily prepared by coupling this compound with a wide array of commercially available primary and secondary amines. This strategy has been successfully employed in the synthesis of libraries of other heterocyclic carboxamides. nih.govnih.gov
The general scheme for the synthesis of an amide library is depicted below:
Activation of the Carboxylic Acid: The carboxylic acid is first activated to facilitate nucleophilic attack by the amine. Common activating agents include carbodiimides (e.g., EDC), or conversion to an acid chloride.
Amide Coupling: The activated carboxylic acid is then reacted with a diverse set of amines to generate the corresponding amides.
This approach allows for the introduction of a wide range of chemical functionalities, altering properties such as polarity, hydrogen bonding capacity, and steric bulk, which are critical for modulating biological activity.
Derivatization of the 3-Methyl Group:
The methyl group at the 3-position offers another point for diversification. As discussed in the oxidation chemistry section, this methyl group can be oxidized to a formyl or carboxyl group. These new functionalities can then be used for further derivatization.
From the 3-Formyl Derivative: The aldehyde can undergo reactions such as reductive amination, Wittig reactions, or condensation with various nucleophiles to introduce a wide range of substituents.
From the 3-Carboxylic Acid Derivative: Similar to the 5-carboxylic acid, the 3-carboxylic acid can be converted into a diverse library of amides, esters, or other acid derivatives.
Furthermore, the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives from 3-(bromomethyl)-1,2-benzisoxazole highlights another derivatization pathway. nih.gov This suggests that halogenation of the 3-methyl group, followed by nucleophilic substitution, could be a viable strategy to introduce further diversity.
A rationally designed library would therefore incorporate variations at both the 5-position (via the carboxylic acid) and the 3-position (via the methyl group), leading to a two-dimensional matrix of diverse compounds. This combinatorial approach significantly expands the chemical space explored and increases the probability of identifying novel bioactive molecules. The synthesis of such libraries can be facilitated by solid-phase synthesis techniques, which allow for the efficient and parallel synthesis of a large number of compounds. mdpi.com
Advanced Spectroscopic and Analytical Characterization of 3 Methylbenzo D Isoxazole 5 Carboxylic Acid and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-Methylbenzo[d]isoxazole-5-carboxylic acid, both ¹H and ¹³C NMR spectroscopy are utilized to confirm the connectivity and chemical environment of each atom.
In ¹H NMR, the aromatic protons on the benzo[d]isoxazole ring system would exhibit distinct chemical shifts and coupling patterns based on their position relative to the carboxylic acid and the fused isoxazole (B147169) ring. The methyl group protons would appear as a singlet, typically in the upfield region. The carboxylic acid proton, being highly deshielded, would appear as a broad singlet at a significantly downfield chemical shift, and its position can be sensitive to the solvent and concentration. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data in DMSO-d₆
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| -CH₃ | ~2.6 | ~11 |
| Aromatic CH | 7.8 - 8.5 | 110 - 135 |
| Quaternary Ar-C | - | 120 - 165 |
| C=N | - | ~155 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. spectroscopyonline.com
A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.info Superimposed on this broad band may be the C-H stretching vibrations of the aromatic ring and methyl group. The most intense and sharp peak in the spectrum is the C=O (carbonyl) stretching vibration, which for an aromatic carboxylic acid, typically appears between 1700 and 1680 cm⁻¹. docbrown.info Other significant peaks include C-O stretching and O-H bending vibrations between 1320-1210 cm⁻¹ and at approximately 920 cm⁻¹, respectively. spectroscopyonline.com Vibrations corresponding to the aromatic C=C bonds and the C=N bond of the isoxazole ring are expected in the 1625-1465 cm⁻¹ region. docbrown.info
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (very broad) |
| Aromatic/Methyl | C-H Stretch | 3100 - 2850 |
| Carboxylic Acid | C=O Stretch | 1700 - 1680 (strong, sharp) |
| Aromatic/Isoxazole | C=C and C=N Stretch | 1625 - 1465 |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.com Using a soft ionization technique like Electrospray Ionization (ESI), the analysis of this compound would show a prominent peak corresponding to the molecular ion ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode), confirming its molecular weight. unimi.it
High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecule with high precision, which allows for the determination of its elemental formula. unimi.it Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented. The resulting fragmentation pattern provides valuable clues about the molecule's structure. For this compound, characteristic fragments would likely correspond to the loss of the carboxylic acid group (as CO₂ or COOH) and cleavage of the isoxazole ring. mdpi.com
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique is capable of determining bond lengths, bond angles, and torsion angles with very high precision. For analogs of this compound, X-ray analysis has been used to confirm the planar structure of the fused ring system and the conformation of substituents. researchgate.netmdpi.com
The analysis also reveals intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. In the case of carboxylic acids, it is common to observe dimerization through hydrogen bonds between the carboxyl groups of two molecules. nih.gov This technique is the gold standard for unambiguous structure confirmation and for determining the absolute stereochemistry of chiral molecules. mdpi.com
Table 3: Representative Crystal Data for an Isoxazole Carboxylic Acid Analog Data adapted from a similar structure. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 7.2540 |
| b (Å) | 6.4700 |
| c (Å) | 12.273 |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. For this compound (C₉H₇NO₃), close agreement between the experimental and theoretical values provides strong evidence for the empirical formula, which, in conjunction with molecular weight data from mass spectrometry, confirms the molecular formula. spectroscopyonline.com
Table 4: Theoretical Elemental Composition of C₉H₇NO₃
| Element | Atomic Mass | Moles | Mass | Percentage |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 9 | 108.099 | 61.02% |
| Hydrogen (H) | 1.008 | 7 | 7.056 | 3.98% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.91% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 27.09% |
| Total | | | 177.159 | 100.00% |
Chromatographic Separation and Purity Assessment Techniques (e.g., HPLC, LC-MS, UPLC)
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are routinely used to determine the purity of this compound. nih.gov
A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous acid (like formic or acetic acid) and an organic solvent (like acetonitrile or methanol). nih.gov The compound is detected by a UV detector, and the purity is calculated based on the relative area of the main peak. Coupling the liquid chromatograph to a mass spectrometer (LC-MS) allows for the simultaneous confirmation of the molecular weight of the peak, providing a high degree of confidence in its identity. researchgate.netnih.gov These methods are highly sensitive and can separate the target compound from closely related impurities, starting materials, and byproducts. nih.gov
Spectrophotometric Quantification Methods for Isoxazole Carboxylic Acids
Spectrophotometry offers a simple and accessible method for the quantification of compounds in solution. sawauniversity.edu.iq For compounds that possess a suitable chromophore, quantification can be performed directly using UV-Vis spectroscopy, based on Beer's law, which relates absorbance to concentration.
For isoxazole derivatives that may lack strong absorbance or for analysis in complex matrices, derivatization methods can be employed. researchgate.net A common strategy involves a chemical reaction that attaches a highly chromophoric group to the analyte. For instance, methods based on diazotization of a primary aromatic amine followed by coupling with a phenol or another aromatic amine produce a highly colored azo dye whose concentration can be measured colorimetrically. researchgate.net While this compound does not have a primary amine for direct diazotization, similar principles of chemical derivatization could be applied to the carboxylic acid group to generate a quantifiable colored or fluorescent product. sawauniversity.edu.iq The developed method would need to be optimized for factors such as pH, reagent concentration, and reaction time to ensure accurate and reproducible quantification.
Computational Chemistry and Theoretical Investigations of 3 Methylbenzo D Isoxazole 5 Carboxylic Acid
Quantum Mechanical Calculations for Electronic Structure and Properties (e.g., DFT analysis)
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 3-Methylbenzo[d]isoxazole-5-carboxylic acid. Density Functional Theory (DFT) is a prominent method used for these investigations due to its balance of accuracy and computational efficiency. researchgate.netdntb.gov.ua
DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311+G(d,p), are used to determine the molecule's optimized geometry, corresponding to its lowest energy state. researchgate.net From this optimized structure, a variety of electronic properties can be calculated. Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy of these orbitals are crucial for predicting the molecule's electronic behavior and reactivity.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. dntb.gov.ua Theoretical studies on similar heterocyclic compounds have successfully used DFT to elucidate these properties. nih.gov
Table 1: Illustrative Electronic Properties Calculated via DFT
| Property | Description | Typical Calculation Method |
|---|---|---|
| Optimized Geometry | The three-dimensional arrangement of atoms with the lowest potential energy. | DFT/B3LYP/6-311++G(d,p) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | DFT |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | DFT |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability. | ΔE = ELUMO - EHOMO |
| Dipole Moment (µ) | A measure of the net molecular polarity and charge distribution. | DFT |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, indicating sites for electrophilic and nucleophilic attack. | DFT |
Prediction of Chemical Reactivity Parameters and Descriptors (e.g., hardness, electronegativity, electrophilicity)
The outputs from quantum mechanical calculations, particularly the HOMO and LUMO energies, are used to derive global chemical reactivity descriptors. These parameters quantify the reactivity of a molecule and are essential for predicting its behavior in chemical reactions.
Based on Koopmans' theorem, these descriptors can be calculated as follows:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
From these values, other important descriptors are derived:
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = χ² / (2η).
These theoretical descriptors for this compound would allow chemists to predict its reactivity profile without conducting extensive experiments. For instance, the electrophilicity index helps in understanding its potential interactions with biological nucleophiles.
Table 2: Chemical Reactivity Descriptors Derived from DFT Calculations
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of the electron cloud. |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to act as an electrophile. |
Theoretical Approaches to Structure-Activity Relationship (SAR) Studies for Isoxazole-based Compounds
Theoretical Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For isoxazole-based compounds, computational methods are invaluable for guiding the design of new derivatives with enhanced potency and selectivity. dundee.ac.uk
In-silico docking is a key technique used in these studies. dundee.ac.uk This involves modeling the interaction of the isoxazole (B147169) derivative with the binding site of a biological target, such as an enzyme or receptor. By predicting the binding mode and estimating the binding affinity, researchers can understand how specific structural features contribute to the compound's activity. For example, docking studies on isoxazole derivatives have shown that specific substitutions at the C4 and C5 positions can form crucial hydrogen bonds or other interactions with amino acid residues in the target's active site, thereby increasing potency. dundee.ac.uk
Pharmacophore modeling is another theoretical approach. A pharmacophore is an abstract representation of all the steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. By analyzing a set of active isoxazole-based molecules, a common pharmacophore model can be developed. This model can then be used as a template to design new compounds with improved activity or to screen virtual libraries for potential new leads. dundee.ac.uk The versatility of the isoxazole ring allows it to serve as a central scaffold in designing molecules with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net
Molecular Modeling and Simulation Studies for Conformational Landscapes
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Molecular modeling and simulation studies are employed to explore the conformational landscape of this compound.
Conformational analysis involves systematically rotating the molecule's rotatable bonds (such as the bond connecting the carboxylic acid group to the benzisoxazole ring) to identify all possible low-energy conformations. The resulting potential energy surface reveals the most stable conformers and the energy barriers between them. This is crucial because the biologically active conformation may not be the absolute lowest energy state.
Molecular dynamics (MD) simulations can provide further insight by simulating the atomic motions of the molecule over time. mdpi.com These simulations can reveal how the molecule flexes and changes shape in different environments (e.g., in a solvent or within a protein binding pocket), providing a dynamic view of its conformational preferences. Understanding the accessible conformations of this compound is essential for accurately interpreting its interactions with biological targets and for rational drug design. mdpi.com
Strategic Applications of 3 Methylbenzo D Isoxazole 5 Carboxylic Acid As a Chemical Building Block
Utilization in the Synthesis of Complex Organic Molecules
The isoxazole (B147169) ring system is a well-established pharmacophore and a versatile synthetic intermediate. nih.gov The presence of both a methyl group and a carboxylic acid on the benzisoxazole framework of 3-Methylbenzo[d]isoxazole-5-carboxylic acid offers multiple points for chemical modification, making it a potentially valuable starting material for the construction of more complex molecular architectures.
The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This allows for its coupling with other molecules to build larger, more elaborate structures. For instance, isoxazole-based carboxylic acids are utilized in the synthesis of novel peptide hybrids and peptidomimetics. nih.gov While the direct use of this compound in this context is not explicitly documented, its structural similarity to other isoxazole carboxylic acids suggests its potential as a non-proteinogenic amino acid analogue in peptide synthesis. nih.gov
Furthermore, the benzisoxazole core itself can participate in various organic reactions. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can be further manipulated. The isoxazole ring can also be cleaved under certain conditions to reveal other functionalities, providing a strategic pathway to different classes of compounds.
The general synthetic utility of isoxazole carboxylic acids is highlighted by their use as precursors to a range of bioactive molecules. For example, 5-methylisoxazole-4-carboxylic acid is a key intermediate in the synthesis of the drug Leflunomide. Although a different isomer, this demonstrates the role of such building blocks in the pharmaceutical industry.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product Class |
| Carboxylic Acid | Esterification | Esters |
| Carboxylic Acid | Amide Coupling | Amides |
| Carboxylic Acid | Reduction | Alcohols |
| Benzene (B151609) Ring | Electrophilic Aromatic Substitution | Substituted Benzisoxazoles |
Role as a Privileged Scaffold in Contemporary Medicinal Chemistry Research
The benzisoxazole motif is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a rich source for the discovery of new drugs. Isoxazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties. nih.gov
Furthermore, isoxazole-containing compounds have been investigated as anticancer agents. nih.gov They can exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression. nih.gov The specific substitution pattern on the benzisoxazole ring can significantly influence the biological activity. The presence of a methyl group and a carboxylic acid at positions 3 and 5, respectively, provides a unique electronic and steric profile that could be explored for targeted drug design.
The development of novel antitubercular agents has also utilized the isoxazole scaffold. researchgate.net For instance, 5-methylisoxazole-3-carboxamide derivatives have shown significant activity against Mycobacterium tuberculosis. researchgate.net This suggests that the broader class of substituted isoxazoles, including benzisoxazole derivatives, are promising candidates for the development of new therapeutics against infectious diseases.
Table 2: Reported Biological Activities of Structurally Related Isoxazole Scaffolds
| Isoxazole Derivative Class | Biological Target/Activity | Reference |
| 5-Phenylisoxazole-3-carboxylic acids | Xanthine Oxidase Inhibition | |
| Isoxazole derivatives | Anticancer (various mechanisms) | nih.gov |
| 5-Methylisoxazole-3-carboxamides | Antitubercular | researchgate.net |
| General Isoxazoles | Anti-inflammatory, Antibacterial | nih.gov |
Intermediate in the Development of Advanced Chemical Materials
The application of this compound as an intermediate in the development of advanced chemical materials is an area with limited specific documentation. However, the inherent properties of the benzisoxazole core suggest potential avenues for its use in materials science.
Heterocyclic compounds are often incorporated into the structure of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rigid, planar structure of the benzisoxazole ring system could be beneficial for promoting intermolecular interactions and charge transport in such materials. The carboxylic acid group provides a convenient handle for attaching the benzisoxazole unit to a polymer backbone or other molecular components.
Furthermore, the thermal and chemical stability of aromatic heterocyclic systems can be advantageous in the design of robust materials. The potential for derivatization of this compound allows for the fine-tuning of its electronic and physical properties to meet the specific requirements of a particular application. While speculative without direct experimental evidence, the structural features of this compound make it a plausible candidate for exploration in the field of functional organic materials.
Q & A
Q. What are the common synthetic routes for preparing 3-Methylbenzo[d]isoxazole-5-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclization of substituted precursors or functional group interconversion. For example, ester hydrolysis of methyl 3-methylbenzo[d]isoxazole-5-carboxylate using LiOH in a THF/methanol mixture (1:1 v/v) under reflux can yield the carboxylic acid derivative . Key steps include:
- Saponification : Use of alkaline conditions (e.g., LiOH) to hydrolyze esters.
- Purification : Column chromatography or recrystallization to isolate the product.
Alternative routes may involve nitrosation of acetylacetone derivatives followed by cyclization, as seen in related isoxazole syntheses .
Q. How is this compound characterized in research settings?
- Methodological Answer : Characterization relies on spectral and analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and ring structure .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95% by area normalization) under reversed-phase conditions .
Thermal stability can be assessed via differential scanning calorimetry (DSC).
Q. What are the recommended storage conditions for this compound?
- Methodological Answer : Store in airtight, light-resistant containers at 0–6°C to prevent degradation. Desiccants (e.g., silica gel) should be used to minimize moisture absorption, as carboxylic acids are prone to hydrolysis . For long-term stability, consider inert atmospheres (argon or nitrogen) .
Advanced Research Questions
Q. How can researchers optimize the reactivity of the carboxyl group in this compound for derivatization?
- Methodological Answer : Activation of the carboxyl group is critical for amide or ester formation:
- Coupling Reagents : Use DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) with DMAP (dimethylaminopyridine) to form active esters .
- Protection Strategies : Temporarily protect the acid as a methyl ester (via SOCl-catalyzed esterification) to prevent side reactions during multi-step syntheses .
Reaction progress should be monitored via TLC or LC-MS to identify intermediates .
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NMR peaks or MS fragments) may arise from impurities or tautomerism:
- Purity Verification : Repeat HPLC analysis under different mobile phases (e.g., acetonitrile/water vs. methanol gradients) .
- Tautomer Identification : Perform H-C HMBC NMR to detect keto-enol equilibria in the isoxazole ring .
- Computational Validation : Compare experimental IR or NMR data with DFT-calculated spectra for the proposed structure .
Q. What strategies are effective for designing enzyme inhibitors using this compound as a scaffold?
- Methodological Answer : The carboxylic acid moiety can be functionalized to target enzyme active sites:
- Amide Derivatives : Couple with amines (e.g., sulfonamides) to mimic substrate-binding motifs. For example, (E)-3-(2-ethoxyphenyl)-N-allylisoxazole-5-carboxamide showed inhibitory activity in covalent inhibitor studies .
- Bioisosteric Replacement : Replace the carboxyl group with tetrazoles or sulfonamides to enhance metabolic stability .
In vitro assays (e.g., IC determination) should validate binding affinity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
